2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
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Overview
Description
2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
WQ-2101, also known as 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, primarily targets the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme involved in metabolic reprogramming and catalyzes the first step in the serine biosynthesis pathway . It has been observed to be upregulated in many tumor types .
Mode of Action
WQ-2101 interacts with PHGDH in a non-covalent and reversible manner . It binds to the allosteric site I, which is located close to the active site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding .
Biochemical Pathways
The inhibition of PHGDH by WQ-2101 affects the serine biosynthesis pathway . This pathway is frequently upregulated in cancer cells, and serine is a vital source of ‘one-carbon’ units, which are required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .
Result of Action
The inhibition of PHGDH by WQ-2101 leads to a significant reduction in serine synthesis in cancer cells . This can inhibit the growth of cancer cells that overexpress PHGDH .
Biochemical Analysis
Biochemical Properties
(E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, a mechanism that regulates virulence factors and coordinates bacterial pathogenicity .
Cellular Effects
In terms of cellular effects, (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been observed to significantly inhibit virulence factors in Pseudomonas aeruginosa, including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .
Molecular Mechanism
The molecular mechanism of action of (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves interactions with the LasR receptor, an important regulatory protein of the Pseudomonas aeruginosa quorum sensing system . The compound exhibits hydrogen bonds involving Arg 61, Trp 60, Asp 73, and Ser 129 in the active site of LasR .
Temporal Effects in Laboratory Settings
Its inhibitory effects on Pseudomonas aeruginosa virulence factors have been observed at sub-minimum inhibitory concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent.
Scientific Research Applications
2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzohydrazide: Lacks the nitro group, making it less reactive in certain redox reactions.
2-Hydroxy-5-nitrobenzaldehyde: Contains the nitro group but lacks the hydrazide moiety, limiting its ability to form certain complexes.
2,4-Dihydroxy-N’-(2-nitrobenzylidene)benzohydrazide: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications
Properties
IUPAC Name |
2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONIXZPWKJHMW-CHHVJCJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?
A1: WQ-2101 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, WQ-2101 effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].
Q2: What are the potential benefits of combining WQ-2101 with existing chemotherapy agents like cytarabine?
A2: Studies demonstrate that WQ-2101 synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from WQ-2101's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of WQ-2101 as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.
Q3: What future research directions are being explored for WQ-2101 in the context of AML treatment?
A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to WQ-2101. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.
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